![molecular formula C13H24N6O2 B4139187 N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine](/img/structure/B4139187.png)
N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine
Übersicht
Beschreibung
N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediamine, also known as dapagliflozin, is a drug that belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. It is used for the treatment of type 2 diabetes mellitus, a metabolic disorder characterized by high blood sugar levels. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, leading to increased glucose excretion in the urine.
Wirkmechanismus
Dapagliflozin works by inhibiting the SGLT2 protein, which is responsible for the reabsorption of glucose in the kidneys. By inhibiting SGLT2, N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen reduces the reabsorption of glucose and increases its excretion in the urine, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
Dapagliflozin has been shown to have several biochemical and physiological effects, including a decrease in fasting plasma glucose, postprandial glucose, and glycated hemoglobin levels. It also reduces body weight and blood pressure, and improves insulin sensitivity and beta-cell function in patients with type 2 diabetes mellitus.
Vorteile Und Einschränkungen Für Laborexperimente
Dapagliflozin has several advantages for use in lab experiments, including its specificity for SGLT2 and its ability to inhibit glucose reabsorption in the kidneys. However, its limitations include its potential for off-target effects and the need for careful monitoring of renal function in patients with impaired kidney function.
Zukünftige Richtungen
There are several future directions for research on N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen, including its potential for use in combination with other antidiabetic agents, its effects on cardiovascular and renal outcomes, and its use in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Additionally, further research is needed to elucidate the long-term safety and efficacy of N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen in patients with type 2 diabetes mellitus.
Wissenschaftliche Forschungsanwendungen
Dapagliflozin has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of type 2 diabetes mellitus. It has been shown to improve glycemic control, reduce body weight, and lower blood pressure in patients with type 2 diabetes mellitus. In addition, N-[4-(diethylamino)-1-methylbutyl]-5-nitro-4,6-pyrimidinediaminen has been investigated for its potential cardiovascular and renal benefits in patients with type 2 diabetes mellitus.
Eigenschaften
IUPAC Name |
4-N-[5-(diethylamino)pentan-2-yl]-5-nitropyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N6O2/c1-4-18(5-2)8-6-7-10(3)17-13-11(19(20)21)12(14)15-9-16-13/h9-10H,4-8H2,1-3H3,(H3,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJUDAMJFOFLRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=NC=NC(=C1[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-[5-(diethylamino)pentan-2-yl]-5-nitropyrimidine-4,6-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.